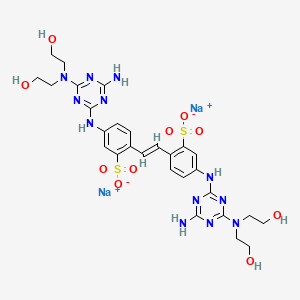
Fluorescent brightener 117
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescent brightener 117, also known as an optical brightening agent, is a colorless to weakly colored organic compound. It absorbs ultraviolet light and re-emits it as visible blue light, making materials appear brighter and whiter. This compound is widely used in various industries, including textiles, detergents, and paper, to enhance the appearance of products by masking yellowing and improving brightness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 117 typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with cyanuric chloride. This reaction proceeds through a series of nucleophilic substitutions, where the chlorine atoms on cyanuric chloride are replaced by amino groups from the stilbene derivative. The reaction conditions often include controlled temperatures and pH levels to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions in reactors, followed by purification processes such as crystallization and filtration. The use of solvents like diethylene glycol can enhance the yield and reduce reaction times. The final product is then dried and processed into a usable form for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Fluorescent brightener 117 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of inactive cis-stilbene derivatives.
Reduction: Involves the reduction of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, especially during its synthesis
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite is often used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Cyanuric chloride and various amines are used under controlled pH and temperature conditions
Major Products Formed:
Oxidation: Inactive cis-stilbene derivatives.
Reduction: Amino-stilbene derivatives.
Substitution: Triazine-stilbene derivatives
Aplicaciones Científicas De Investigación
Fluorescent brightener 117 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cell wall architecture and fungal cell quantification.
Medicine: Utilized in histopathology for diagnosing mycosis and pneumocystosis.
Industry: Widely used in the textile, detergent, and paper industries to enhance product appearance .
Mecanismo De Acción
The mechanism of action of fluorescent brightener 117 involves the absorption of ultraviolet light (300-400 nm) and re-emission of visible blue light (400-500 nm). This fluorescence effect compensates for the yellowing of materials, making them appear whiter and brighter. The compound’s extended conjugation and aromaticity allow for efficient electron movement, which is crucial for its fluorescent properties .
Comparación Con Compuestos Similares
Fluorescent brightener 117 can be compared with other similar compounds such as:
Fluorescent brightener 378: Known for its use in white luminescence applications.
Fluorescent brightener 4BK: Commonly used in textiles for its strong blue fluorescent light.
Fluorescent brightener OB-1: Used in plastics for its high thermal stability
Uniqueness: this compound stands out due to its high efficiency in absorbing ultraviolet light and re-emitting visible blue light, making it highly effective in enhancing the appearance of various materials. Its versatility in different applications, from textiles to medical diagnostics, highlights its unique properties .
Propiedades
Número CAS |
20182-55-2 |
|---|---|
Fórmula molecular |
C28H34N12Na2O10S2 |
Peso molecular |
808.8 g/mol |
Nombre IUPAC |
disodium;5-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H36N12O10S2.2Na/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;;/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H3,29,31,33,35,37)(H3,30,32,34,36,38);;/q;2*+1/p-2/b2-1+;; |
Clave InChI |
PDHPQRWCNQYKMJ-SEPHDYHBSA-L |
SMILES isomérico |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




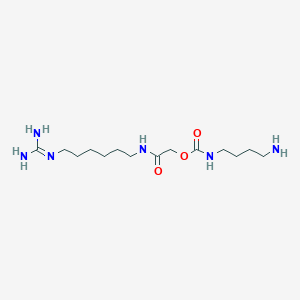

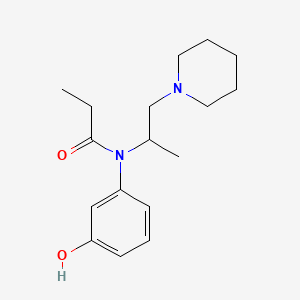
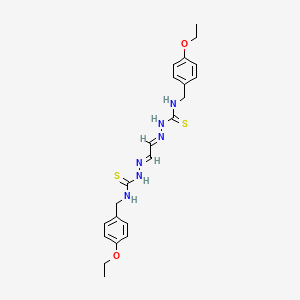
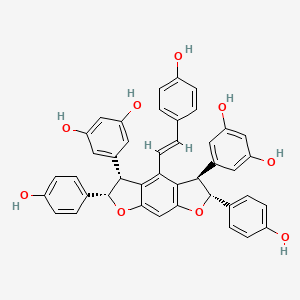
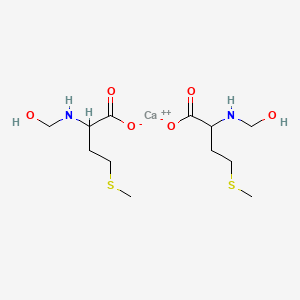

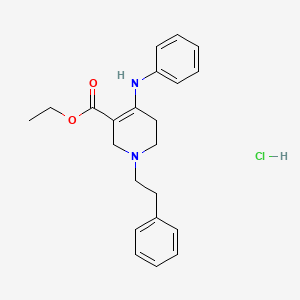
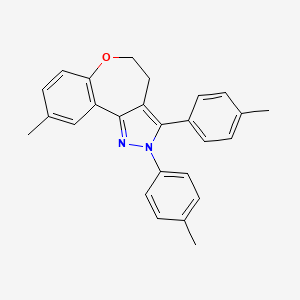
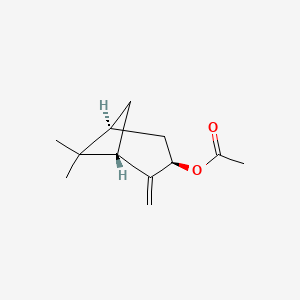
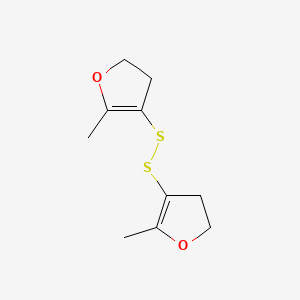
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
